Picfeltarraenin IV

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

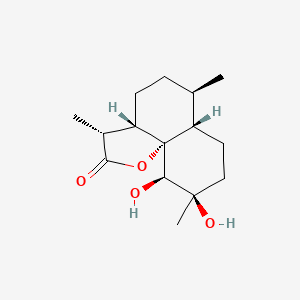

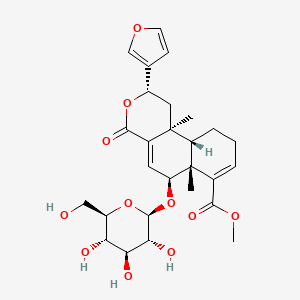

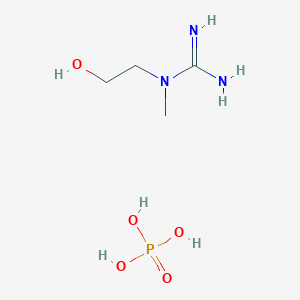

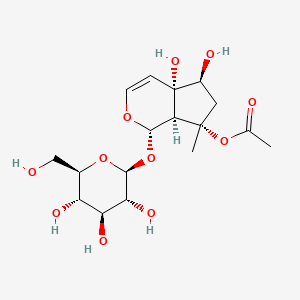

Picfeltarraenin IV is a natural product obtained from Picria felterrae Lour . It is used for research purposes and not intended for human or veterinary use .

Molecular Structure Analysis

The molecular formula of this compound is C47H72O18 . Its average mass is 925.064 Da and its monoisotopic mass is 924.471863 Da .Physical And Chemical Properties Analysis

This compound has a molecular weight of 925.08 . It is a powder that is stable at -20°C for 3 years and at 4°C for 2 years. In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month .Aplicaciones Científicas De Investigación

Inhibición de la acetilcolinesterasa

Picfeltarraenin IV ha sido identificado como un inhibidor de la acetilcolinesterasa (AChE), una enzima responsable de la degradación del neurotransmisor acetilcolina. Los inhibidores de la AChE son buscados por su potencial para tratar enfermedades como el Alzheimer, donde los niveles de acetilcolina se reducen significativamente .

Investigación de la infección por herpes

Este compuesto es útil en la investigación de infecciones por herpes. La investigación del virus del herpes simple (VHS) a menudo se centra en encontrar compuestos que puedan inhibir la capacidad del virus para replicarse o aliviar los síntomas .

Investigación del cáncer

This compound está siendo estudiado por sus potenciales propiedades anticancerígenas. Los triterpenoides, la clase de compuestos químicos a la que pertenece this compound, a menudo exhiben actividades citotóxicas contra varias líneas celulares de cáncer .

Potencial antiinflamatorio

La investigación también ha explorado las propiedades antiinflamatorias de this compound. La inflamación es una respuesta biológica a estímulos dañinos y es un foco clave en la patogénesis de diversas enfermedades .

Mecanismo De Acción

Target of Action

Picfeltarraenin IV, a triterpenoid obtained from Picriafel-terrae Lour (P.fel-terrae), is primarily an acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from hydrolyzing acetylcholine, leading to an increase in the concentration of acetylcholine at the synapses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound disrupts the normal function of this pathway, leading to an increase in acetylcholine levels. This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory .

Pharmacokinetics

As a triterpenoid, it is likely to have good bioavailability and stability .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels. This can result in enhanced cholinergic transmission, affecting various physiological processes. For example, increased acetylcholine can lead to improved memory and cognition, as acetylcholine plays a crucial role in these processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other compounds or drugs can also influence the action of this compound through drug-drug interactions .

Safety and Hazards

Picfeltarraenin IV should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Picfeltarraenin IV is known to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . It acts as an AChE inhibitor, which means it can prevent the breakdown of acetylcholine, a neurotransmitter essential for many functions in the body .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the production of inflammatory cytokines in human pulmonary epithelial A549 cells . This suggests that this compound may have potential anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with AChE. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . This mechanism of action is similar to that of many drugs used to treat neurodegenerative disorders.

Metabolic Pathways

Given its interaction with AChE, it’s likely that it’s involved in cholinergic signaling pathways .

Propiedades

IUPAC Name |

(2S)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H72O18/c1-19(2)25-14-28(51)47(9,65-25)39-23(49)15-44(6)27-12-10-21-22(46(27,8)29(52)16-45(39,44)7)11-13-30(43(21,4)5)62-40-36(58)37(24(50)18-59-40)63-42-38(34(56)32(54)26(17-48)61-42)64-41-35(57)33(55)31(53)20(3)60-41/h10,14,19-20,22-24,26-27,30-42,48-50,53-58H,11-13,15-18H2,1-9H3/t20-,22+,23+,24+,26+,27-,30+,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41-,42-,44-,45+,46-,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDSYFQMQGZVPS-TWNGIMQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4CCC5C(=CCC6C5(C(=O)CC7(C6(CC(C7C8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3[C@@H](CO[C@H]([C@@H]3O)O[C@@H]4CC[C@@H]5C(=CC[C@@H]6[C@]5(C(=O)C[C@]7([C@]6(C[C@H]([C@@H]7[C@]8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H72O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)

![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)

![2-Methylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1632433.png)